Antiperspirant Potency: Phenindamine Tartrate Ranks Highest Among Tested H1 Blockers in Rat Foot Pad Model
In a standardized rat foot pad assay measuring inhibition of eccrine sweating, phenindamine tartrate demonstrated the lowest ED50 value (3.02 µg base/pad) among five evaluated H1 antihistamines, indicating superior antiperspirant potency relative to commonly used comparators diphenhydramine (3.25 µg base/pad), chlorpheniramine (3.12 µg base/pad), tripelennamine (4.91 µg base/pad), and pyrilamine (13.03 µg base/pad) .
| Evidence Dimension | Antiperspirant activity (inhibition of eccrine sweating) |
|---|---|
| Target Compound Data | Phenindamine tartrate ED50 = 3.02 µg base/pad |
| Comparator Or Baseline | Diphenhydramine ED50 = 3.25 µg base/pad; Chlorpheniramine ED50 = 3.12 µg base/pad; Tripelennamine ED50 = 4.91 µg base/pad; Pyrilamine ED50 = 13.03 µg base/pad |
| Quantified Difference | Phenindamine is 1.08x more potent than diphenhydramine, 1.03x more potent than chlorpheniramine, 1.63x more potent than tripelennamine, and 4.31x more potent than pyrilamine in this assay |
| Conditions | Rat foot pad assay; eccrine sweat glands innervated by sympathetic cholinergic fibers; heat stress-induced sweating; ED50 values expressed as µg base/pad |
Why This Matters
This head-to-head ranking provides a quantifiable basis for selecting phenindamine tartrate as the most potent H1 antagonist for studies involving cholinergic modulation of eccrine sweat glands or anticholinergic screening models.
